molecular formula C8H10FNO B1461683 2-(2-Fluoropyridin-3-YL)propan-2-OL CAS No. 40247-48-1

2-(2-Fluoropyridin-3-YL)propan-2-OL

Cat. No. B1461683
CAS RN: 40247-48-1
M. Wt: 155.17 g/mol
InChI Key: GVXPGLMUSNPHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Fluoropyridin-3-YL)propan-2-OL” is a chemical compound with the linear formula C8H10FNO . It is also known by its CAS Number: 40247-48-1 .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluoropyridin-3-YL)propan-2-OL” is represented by the linear formula C8H10FNO . More detailed structural analysis may require advanced spectroscopic techniques which are not available in the search results.

Scientific Research Applications

Structural Modifications in Drug Development

  • A study on the structural modification of a compound containing 3-methoxy-2-aminopyridine demonstrated the importance of such changes in reducing safety risks like mutagenic potential and drug-drug interactions. This research highlighted the role of structural alterations in enhancing drug safety and efficacy (Palmer et al., 2012).

Antifungal Compound Synthesis

  • Research on the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives showed high activity against Candida strains. This study underscores the potential of such compounds in developing effective antifungal medications (Zambrano-Huerta et al., 2019).

Src Kinase Inhibitory and Anticancer Activities

  • A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated as Src kinase inhibitors. One particular derivative showed high inhibitory potency against Src kinase, indicating its potential in cancer treatment (Sharma et al., 2010).

Synthesis of Neutral Derivatives of Nucleoside Analogues

  • A study on the synthesis of neutral derivatives of 5-fluoro-2'-deoxyuridine 5'-phosphate explored the creation of compounds resistant to degradation by various enzymes. This research contributes to the development of stable nucleoside analogues for therapeutic applications (Farquhar et al., 1983).

Design and Synthesis of AT1 Receptor Tracers

  • A novel derivative of the angiotensin II type-1 receptor blocker candesartan was synthesized for potential use in positron emission tomography imaging of renal AT1 receptors. This advancement aids in imaging studies related to the renal system (Abreu Diaz et al., 2020).

Atypical Dopamine Transporter Inhibitors

  • Research on bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines indicated their therapeutic potential in models of psychostimulant abuse. These compounds, modifying the piperazine-2-propanol scaffold, showed promise in the treatment of psychostimulant use disorders (Slack et al., 2020).

Synthesis of Fluconazole and PET Studies

  • A study on the synthesis of [4-18F]fluconazole and its use in PET studies in rats and rabbits offered insights into the pharmacokinetics of fluconazole. This research enhances understanding of the distribution and metabolism of fluconazole in living organisms (Livni et al., 1992).

properties

IUPAC Name

2-(2-fluoropyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXPGLMUSNPHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659198
Record name 2-(2-Fluoropyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoropyridin-3-YL)propan-2-OL

CAS RN

40247-48-1
Record name 2-(2-Fluoropyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoropyridin-3-YL)propan-2-OL
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoropyridin-3-YL)propan-2-OL
Reactant of Route 3
Reactant of Route 3
2-(2-Fluoropyridin-3-YL)propan-2-OL
Reactant of Route 4
Reactant of Route 4
2-(2-Fluoropyridin-3-YL)propan-2-OL
Reactant of Route 5
Reactant of Route 5
2-(2-Fluoropyridin-3-YL)propan-2-OL
Reactant of Route 6
Reactant of Route 6
2-(2-Fluoropyridin-3-YL)propan-2-OL

Citations

For This Compound
1
Citations
JUN LI, JA ROBL, JJ LI, LJ KENNEDY, H WANG… - ic.gc.ca
L'invention porte sur de nouveaux composés qui sont des inhibiteurs de la 11-bêta-hydroxystéroïde déhydrogénase de type I. Des inhibiteurs de 11-bêta-hydroxystéroïde …
Number of citations: 2 www.ic.gc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.